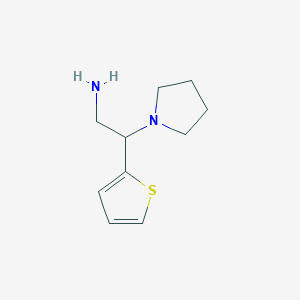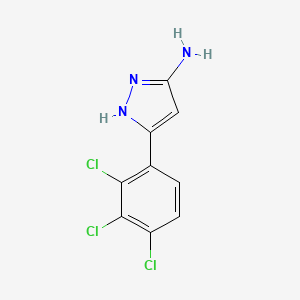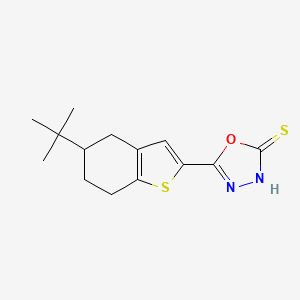
5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. The presence of the tert-butyl group and the benzothienyl group suggests that the compound could exhibit unique physical and chemical properties, potentially making it a candidate for various applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was achieved by reacting aryl hydrazides with 3,5-di-tert-butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols involved converting organic acids into corresponding esters, hydrazides, and then cyclodehydrating them to form the oxadiazole ring . These methods could be adapted to synthesize the compound , with appropriate modifications to incorporate the tert-butyl and benzothienyl groups.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution on the ring can significantly affect the compound's electronic properties and molecular conformation. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and π-π contacts that stabilize the three-dimensional network structure . These structural insights are valuable for understanding the behavior of similar compounds, including the one under study.
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring. For instance, the reaction of 4-hydroxy-3,5-di(tert-butyl)thiphenol with 2-chloromethylsubstituted 1,3,4-oxadiazoles in the presence of KOH led to the formation of sterically hindered compounds . The reactivity of the oxadiazole ring can also be exploited in the synthesis of compounds with potential biological activity, as seen in the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. For example, the presence of tert-butyl groups can increase the steric hindrance around the oxadiazole ring, potentially affecting the compound's solubility and reactivity . The antioxidant properties of some 1,3,4-oxadiazole derivatives were evaluated using DPPH and FRAP assays, indicating that certain substitutions can confer significant free-radical scavenging ability . Additionally, the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles were studied, showing that these compounds can form a protective layer on mild steel surfaces in acidic environments .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1,3,4-Oxadiazole derivatives, including those with structural similarities to 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol, have been investigated for their corrosion inhibition properties. Studies show that these compounds can effectively inhibit mild steel corrosion in acidic environments. The adsorption characteristics of these inhibitors follow Langmuir adsorption isotherm, suggesting a mixed physisorption and chemisorption mechanism on the mild steel surface (Ammal, Prajila, & Joseph, 2018).
Antioxidant Activity
Oxadiazole derivatives have been synthesized and evaluated for their antioxidant properties. Some specific compounds in this category demonstrated significant free-radical scavenging ability, indicating their potential as antioxidants (Shakir, Ariffin, & Abdulla, 2014).
Antimicrobial Activity
Several studies have synthesized and tested oxadiazole derivatives, including those structurally related to 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol, for their antimicrobial activity. These compounds have shown effectiveness against a range of bacterial strains, indicating their potential in antimicrobial applications (Naganagowda & Petsom, 2011).
Antitumor Activity
1,2,4-Oxadiazole derivatives have been synthesized and evaluated for their antitumor activities. Some of these compounds have shown significant inhibitory effects on various cancer cell lines, indicating their potential use in cancer therapy (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Cytotoxicity and Immunomodulatory Effects
Research has also been conducted on 1,3,4-oxadiazole derivatives to evaluate their cytotoxicity and effects on immunocompetent cells. Some compounds have shown high cytotoxicity against thymocytes and lymphocytes and have exhibited general stimulation effects on B-cells' response (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the possible hazards it could pose.
Zukünftige Richtungen
This involves predicting or suggesting future research directions. This could include potential applications of the compound or further studies to understand its properties or reactions better.
Eigenschaften
IUPAC Name |
5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-14(2,3)9-4-5-10-8(6-9)7-11(19-10)12-15-16-13(18)17-12/h7,9H,4-6H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWOXKQOHSLHPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(S2)C3=NNC(=S)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

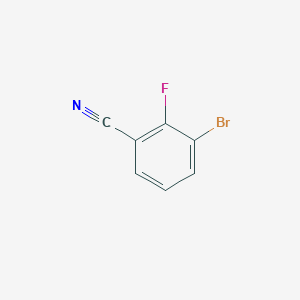
![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)

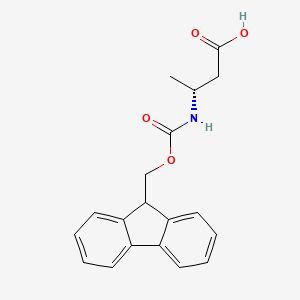
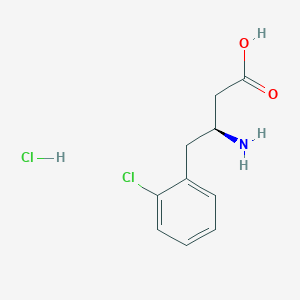
![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)




![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)
